molecular formula C8H9N3O3 B14434897 2-acetamido-3-(1H-imidazol-5-yl)prop-2-enoic acid CAS No. 74294-76-1

2-acetamido-3-(1H-imidazol-5-yl)prop-2-enoic acid

Cat. No.: B14434897
CAS No.: 74294-76-1
M. Wt: 195.18 g/mol
InChI Key: MJECYCKZKJWVTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-acetamido-3-(1H-imidazol-5-yl)prop-2-enoic acid is a chemical compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. This compound is known for its diverse chemical and biological properties, making it a significant subject of study in various scientific fields.

Chemical Reactions Analysis

2-acetamido-3-(1H-imidazol-5-yl)prop-2-enoic acid undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions. Major products formed from these reactions include various substituted imidazole derivatives, which can have different biological and chemical properties .

Scientific Research Applications

2-acetamido-3-(1H-imidazol-5-yl)prop-2-enoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-acetamido-3-(1H-imidazol-5-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

2-acetamido-3-(1H-imidazol-5-yl)prop-2-enoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other imidazole-containing compounds .

Properties

CAS No.

74294-76-1

Molecular Formula

C8H9N3O3

Molecular Weight

195.18 g/mol

IUPAC Name

2-acetamido-3-(1H-imidazol-5-yl)prop-2-enoic acid

InChI

InChI=1S/C8H9N3O3/c1-5(12)11-7(8(13)14)2-6-3-9-4-10-6/h2-4H,1H3,(H,9,10)(H,11,12)(H,13,14)

InChI Key

MJECYCKZKJWVTH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(=CC1=CN=CN1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.